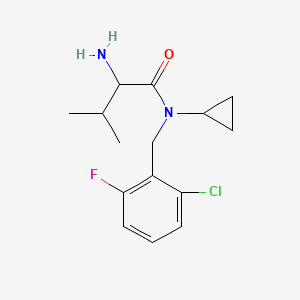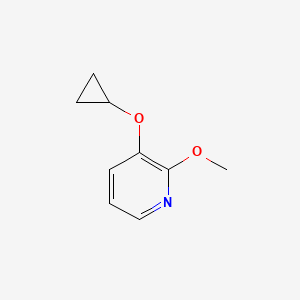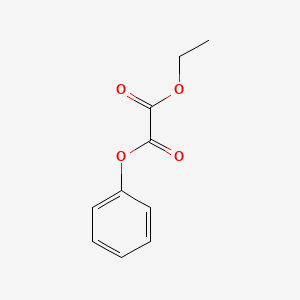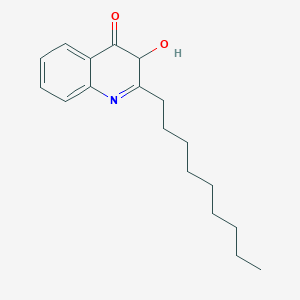![molecular formula C15H20N2O2 B14796224 benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)
benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro octane ring and a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent benzylation can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate
- Benzyl (4R)-1,5-diazaspiro[3.4]octane-1-carboxylate
Uniqueness
Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the position of the benzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-12-9-17(15(12)7-8-16-11-15)14(18)19-10-13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3/t12?,15-/m0/s1 |
Clave InChI |
WOOMYHYQNDABGK-CVRLYYSRSA-N |
SMILES isomérico |
CC1CN([C@]12CCNC2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC1CN(C12CCNC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)


![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)



![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)

![2-[6-(10-Methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]-cyclopenta-[1,2-f]naphthalen-6-yl)-2-methylheptyloxy]tetrahydropyran](/img/structure/B14796217.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)

![rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14796242.png)
